クレビジピン

概要

説明

クレビジピンは、血管平滑筋に高度に選択的なジヒドロピリジン型L型カルシウムチャネルブロッカーです。 経口降圧療法が不可能または望ましくない場合の血圧低下に主に使用されます . クレビジピンは静脈内投与され、急速な発現と作用時間の短さです .

科学的研究の応用

Clevidipine has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to manage acute hypertension in various clinical settings, including cardiac surgery, stroke, and other hypertensive emergencies . Clevidipine’s ability to rapidly control blood pressure makes it valuable in perioperative care and critical care situations . Research has also explored its potential benefits in neurocritical care and its effects on vascular hypertrophy and dysfunction .

作用機序

生化学分析

Biochemical Properties

Clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries . This results in arterial dilation, widening of the artery opening, and without reducing central venous pressure or reducing cardiac output . The compound interacts with L-type calcium channels, inhibiting the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes .

Cellular Effects

Clevidipine has a significant impact on various types of cells and cellular processes. It influences cell function by acting on the smooth muscle cells that line small arteries . This action results in arterial dilation and a decrease in systemic vascular resistance , which ultimately leads to a reduction in blood pressure .

Molecular Mechanism

The mechanism of action of Clevidipine involves deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes .

Temporal Effects in Laboratory Settings

Clevidipine has an ultra-short half-life due to metabolism by nonspecific blood and tissue esterases . This allows for rapid control of blood pressure in various clinical situations . It is also noted for its rapid onset and offset of effect .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found, Clevidipine has been shown to effectively control blood pressure in various clinical situations . The dosage is typically started at 1-2 mg/h and adjusted as needed .

Metabolic Pathways

Clevidipine is rapidly metabolized by hydrolysis primarily by esterases in the blood and extravascular tissues . The primary metabolite is the carboxylic acid (inactive) and formaldehyde .

Transport and Distribution

Clevidipine is highly protein-bound (>99.5%) and has a steady-state volume of distribution of 0.17 L/kg . It is rapidly metabolized, and its clearance is independent of body weight .

Subcellular Localization

While specific information on the subcellular localization of Clevidipine was not found, as a calcium channel blocker, it is likely to exert its effects at the cell membrane where calcium channels are located .

準備方法

化学反応の分析

クレビジピンは、加水分解や酸化などのさまざまな化学反応を起こします。 血液および血管外組織の加水分解酵素によって急速に加水分解され、不活性な代謝物が生成されます . 加水分解反応は、クレビジピン分子のエステル結合の存在によって促進されます . さらに、クレビジピンは特定の条件下で酸化反応を起こし、分解生成物を生成する可能性があります .

科学研究アプリケーション

クレビジピンは、特に医学および薬理学の分野で、いくつかの科学研究アプリケーションを持っています。 心臓手術、脳卒中、およびその他の高血圧緊急症を含むさまざまな臨床設定で、急性高血圧の管理に使用されます . クレビジピンの血圧を急速に制御する能力により、周術期管理および集中治療室における状況で価値があります . 研究では、神経集中治療における潜在的な利点と、血管肥大および機能不全への影響についても検討されています .

類似化合物との比較

クレビジピンは、ニカルジピン、ニフェジピン、アムロジピンなどの他のカルシウムチャネルブロッカーと比較されることがよくあります。 これらの化合物とは異なり、クレビジピンは静脈内投与され、加水分解酵素による急速な加水分解により極めて短い半減期を持っています . この独自の薬物動態プロファイルにより、急性設定で血圧を正確に制御できます . ニカルジピンとニフェジピンは、高血圧の管理にも有効ですが、作用時間が長く、投与経路が異なります . クレビジピンの急速な発現と作用時間の短さにより、急性血圧管理に特に適しています .

特性

IUPAC Name |

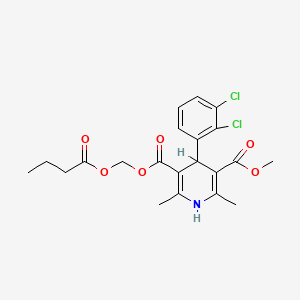

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBZROQVTHLCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057661 | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

167221-71-8 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLEVIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。